physicochemical properties of 4-Nitro-A,A,A-trifluorotoluene-D4
physicochemical properties of 4-Nitro-A,A,A-trifluorotoluene-D4
An In-Depth Technical Guide to the Physicochemical Properties of 4-Nitro-α,α,α-trifluorotoluene-D4
Introduction
4-Nitro-α,α,α-trifluorotoluene-D4 is the deuterated isotopologue of 4-nitro-α,α,α-trifluorotoluene. In this molecule, the four hydrogen atoms on the aromatic ring have been replaced with deuterium. This isotopic substitution is not a trivial alteration; it imparts specific properties that are highly valuable in advanced scientific applications. Deuterium-labeled compounds are critical tools in modern research and development, particularly within the pharmaceutical and environmental sciences.[1][2] They serve as indispensable internal standards for quantitative mass spectrometry, enabling precise measurements by correcting for sample loss during preparation and analysis. Furthermore, the kinetic isotope effect associated with the heavier deuterium atom can be leveraged in metabolic studies to understand drug breakdown pathways and improve the metabolic stability of new chemical entities.[2]
This guide provides a comprehensive technical overview of the core physicochemical properties of 4-Nitro-α,α,α-trifluorotoluene-D4. It details authoritative data, outlines robust analytical methodologies for its characterization, and explains the scientific rationale behind these experimental choices, offering researchers and drug development professionals a practical and in-depth resource.
Core Molecular Attributes
The foundational identity of a chemical substance begins with its structure and molecular formula. 4-Nitro-α,α,α-trifluorotoluene-D4 is structurally defined by a benzene ring substituted with a nitro group (-NO2) and a trifluoromethyl group (-CF3) at the para (1,4) positions. The key feature is the isotopic labeling of the four aromatic positions with deuterium (D).
A Note on Data: It is important to note that extensive experimental data for the deuterated (D4) form is not widely published. The physicochemical data presented herein is primarily based on the well-characterized non-deuterated (protiated) analogue, 4-Nitro-α,α,α-trifluorotoluene (CAS No: 402-54-0).[3][4][5][6] The properties of the D4 isotopologue are expected to be nearly identical, with the most significant deviation being the molecular weight.
| Identifier | Value | Source |
| IUPAC Name | 1-nitro-4-(trifluoromethyl)benzene-2,3,5,6-d4 | - |
| Synonyms | 4-Nitrobenzotrifluoride-D4, p-Nitrobenzotrifluoride-D4 | [6] |
| CAS Number | 402-54-0 (for non-deuterated form) | [3][4][5] |
| Molecular Formula | C₇D₄F₃NO₂ | - |
| Molecular Weight | 195.13 g/mol (Calculated) | - |
| Protiated MW | 191.11 g/mol | [3][4][5][6] |
| InChIKey | XKYLCLMYQDFGKO-UHFFFAOYSA-N (for non-deuterated form) | [4][5][6] |
graph "Molecule" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=10];// Define nodes for the benzene ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"]; // Define substituent nodes CF3_group [label="C(F)₃", pos="0,2.2!", fontcolor="#202124"]; NO2_group [label="N⁺O₂⁻", pos="0,-2.2!", fontcolor="#202124"]; D1 [label="D", pos="-1.73,1!"]; D2 [label="D", pos="-1.73,-1!"]; D3 [label="D", pos="1.73,-1!"]; D4 [label="D", pos="1.73,1!"]; // Draw edges for the ring and substituents C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- CF3_group; C4 -- NO2_group; C2 -- D1; C3 -- D2; C5 -- D3; C6 -- D4; // Aromatic circle (approximated with inner nodes) node [shape=point, width=0.01, height=0.01, color="#5F6368"]; I1 [pos="-0.4,0!"]; I2 [pos="0.4,0!"]; I1 -- I2 [style=invis]; // to create space
}
Caption: 2D structure of 4-Nitro-α,α,α-trifluorotoluene-D4.
Physicochemical Properties
The physical properties of a compound dictate its behavior in various environments and are crucial for designing experimental and industrial processes.
| Property | Value | Source & Comments |
| Physical State | Solid or liquid | [4][6] |
| Appearance | Pale yellow or straw-colored oily liquid/solid | [6][7] |
| Melting Point | 38-40 °C | [4] The compound is a solid at standard room temperature but melts easily. |
| Boiling Point | 81-83 °C at 10 mmHg | [4] Data at reduced pressure indicates moderate volatility. |
| Density | ~1.35 g/cm³ | Based on similar deuterated compounds.[8] |
| Solubility | Insoluble in water | [6] Soluble in common organic solvents like ether and benzene.[9] |
| Flash Point | 88 °C (190.4 °F) - closed cup | [4] Classified as a combustible liquid. |
| Vapor Pressure | 10.1 hPa (7.6 mmHg) at 25 °C | [8] (Data for a related chloro-d4 analog). |
Analytical Characterization Methodologies
A multi-technique approach is required for the unambiguous identification, quantification, and purity assessment of 4-Nitro-α,α,α-trifluorotoluene-D4.
Chromatographic Analysis
Chromatography is the cornerstone for separating the analyte from complex matrices and quantifying its concentration.
Expertise & Rationale: Given its moderate volatility and thermal stability, GC is the premier technique for the analysis of this compound. The choice of detector is critical for achieving high sensitivity and selectivity. An Electron Capture Detector (ECD) is exceptionally sensitive to both the electronegative nitro group and the fluorine atoms, making it an ideal choice for trace-level analysis. A Nitrogen-Phosphorus Detector (NPD) offers high selectivity for nitrogen-containing compounds. For definitive identification, coupling GC with a Mass Spectrometer (MS) is the gold standard.
Experimental Protocol: GC-ECD Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in a high-purity solvent such as ethyl acetate or hexane to a final concentration of 1-10 µg/mL.
-
Instrumentation: A gas chromatograph equipped with a wide-bore capillary column and an ECD.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.32 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector: Split/Splitless, operated in splitless mode at 250 °C.
-
Carrier Gas: Helium or Nitrogen at a constant flow of 1.5 mL/min.
-
Oven Program: Initial temperature of 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
-
Detector: ECD at 300 °C.
-
-
Data Acquisition: Record the chromatogram and integrate the peak corresponding to the analyte.
-
Trustworthiness (Self-Validation): The protocol is validated by confirming the analyte's retention time against a certified reference standard. For complex matrices, identity must be confirmed using a second, dissimilar column (e.g., a mid-polarity column like DB-17) or, preferably, by GC-MS analysis to prevent misidentification from co-eluting interfering compounds.[10]
Caption: Workflow for the quantitative analysis of 4-Nitro-α,α,α-trifluorotoluene-D4 by GC.
Spectroscopic Analysis
Spectroscopy provides irrefutable evidence of molecular structure and isotopic labeling.
Expertise & Rationale: MS is essential for confirming both the molecular weight and the successful incorporation of four deuterium atoms. When used as an internal standard, the mass difference between the analyte and the D4-labeled standard allows for clear differentiation and precise quantification.
Protocol: GC-MS Analysis
-
Instrumentation: Utilize the GC conditions outlined in Section 3.1, with the transfer line to the mass spectrometer heated to 280 °C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: 50-250 m/z.
-
-
Expected Results & Validation:
-
The mass spectrum for the D4-labeled compound will exhibit a molecular ion peak (M⁺) at m/z 195 .
-
The mass spectrum for the non-deuterated analogue will show a molecular ion peak at m/z 191 .[3][5]
-
The presence of the m/z 195 peak and the absence or significant reduction of the m/z 191 peak validates the isotopic purity of the sample. Characteristic fragments include losses of NO₂ (M-46) and CF₃ (M-69).
-
Expertise & Rationale: NMR is the most powerful technique for the definitive structural elucidation of organic molecules and is uniquely suited to confirm the precise location of isotopic labels.
Protocol: Multi-nuclear NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments & Expected Results:
-
¹H NMR: The key diagnostic experiment. The aromatic region (typically ~7.5-8.5 ppm for the protiated analogue) should be devoid of signals, providing direct evidence of complete deuteration on the aromatic ring.
-
¹⁹F NMR: A single, sharp signal is expected in the region around -63 ppm, consistent with a single CF₃ group environment.[9]
-
¹³C NMR: Will show signals for the seven carbon atoms. The four deuterated aromatic carbons will appear as low-intensity, broadened multiplets due to C-D coupling, while the two carbons attached to the substituents and the CF₃ carbon will be sharper.
-
²H NMR (Deuterium NMR): A single resonance in the aromatic region will confirm the presence and chemical environment of the deuterium atoms.
-
Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups, providing a molecular "fingerprint."
Protocol: FTIR Analysis
-
Sample Preparation: Since the substance can be a low-melting solid, a thin film can be prepared by melting a small amount between two potassium bromide (KBr) plates.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Expected Spectral Features & Validation:
-
C-F Stretching: Strong absorption bands typically found in the 1350-1100 cm⁻¹ region.
-
N=O Stretching (Nitro Group): Two characteristic strong bands, an asymmetric stretch around 1530-1550 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.
-
Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region.
-
C-D Vibrations: The presence of C-D bonds will introduce new bands not present in the protiated analogue, particularly C-D stretching just above 2200 cm⁻¹ and C-D bending vibrations at lower wavenumbers (<1000 cm⁻¹). The absence of aromatic C-H stretching bands (~3100-3000 cm⁻¹) further validates the deuteration.
-
Safety and Handling
Professional diligence requires strict adherence to safety protocols when handling any chemical substance. The safety information for 4-Nitro-α,α,α-trifluorotoluene-D4 is extrapolated from its non-deuterated counterpart.
-
Hazard Identification: The compound is classified as a flammable liquid and vapor. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[7][8][11] It may be harmful if swallowed or inhaled.[8][11]
-
Handling: All manipulations should be performed inside a certified laboratory fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or mists.[8] Keep the substance away from heat, sparks, and open flames.[7][8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from ignition sources.[7]
Conclusion
4-Nitro-α,α,α-trifluorotoluene-D4 is a specialized chemical tool whose value is defined by its isotopic composition. A thorough understanding of its physicochemical properties—from its melting point and solubility to its distinct spectroscopic signatures—is paramount for its effective application. The analytical workflows presented in this guide, which emphasize robust, self-validating methodologies like GC-MS and multi-nuclear NMR, provide researchers with the necessary framework to confidently verify the identity, purity, and integrity of this important compound in their demanding research and development activities.
References
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- CPAchem Ltd. (2024). alpha,alpha,alpha-Trifluorotoluene Safety Data Sheet.
- Thermo Fisher Scientific. (2025). 3-Nitro-.alpha.,.alpha.,.alpha.,4-tetrafluorotoluene Safety Data Sheet.
- Airgas USA, LLC. (2021). p-Chlorobenzotrifluoride Safety Data Sheet.
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Lumb, J. T., & Smith, D. R. (1952). Deuterated Organic Compounds: XXII. Synthesis of Some Deuterated Benzene Derivatives. Canadian Journal of Chemistry, 30(1), 28-35. Available at: [Link]
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Dagley, I. (1988). Synthesis of Deuterated Derivatives of 2,2',4,4',6,6'-Hexanitrobibenzyl and 2,2',4,4',6,6'-Hexanitrostilbene. Australian Journal of Chemistry, 41(6), 855. Available at: [Link]
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Junk, T., & Carr, J. A. (2013). Preparation of deuterium-labeled biotransformation products of 2,4,6-trinitrotoluene. Journal of Labelled Compounds and Radiopharmaceuticals, 56(7), 344-6. Available at: [Link]
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NIST. (n.d.). 4-Nitro-α,α,α-trifluorotoluene. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Chapter 6: Analytical Methods. Available at: [Link]
- University of California, Irvine. (2018). Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development.
- Stenutz, R. (n.d.). 4-nitro-a,a,a-trifluorotoluene.
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NIST. (n.d.). 4-Nitro-α,α,α-trifluorotoluene. NIST Chemistry WebBook. Retrieved from [Link]
- U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.
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Wikipedia. (n.d.). 4-Nitrotoluene. Retrieved from [Link]
- NIOSH. (1998). Nitroaromatic Compounds by GC/FID - Method 2005.
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National Center for Biotechnology Information. (n.d.). p-Nitrobenzotrifluoride. PubChem Compound Database. Retrieved from [Link]
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Wikipedia. (n.d.). Trifluorotoluene. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of 4-Nitrobenzaldehyde.
- Cheméo. (n.d.). Chemical Properties of 2-Nitro-«alpha»,«alpha»,«alpha»-trifluorotoluene (CAS 384-22-5).
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Schaefer, T., et al. (2011). Nuclear magnetic resonance spectral parameters of α,α,α-trifluorotoluene. Canadian Journal of Chemistry, 47(18), 3313-3318. Available at: [Link]
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